3-Acetyl-hexanoic acid 3-Acetyl-hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13901818
InChI: InChI=1S/C8H14O3/c1-3-4-7(6(2)9)5-8(10)11/h7H,3-5H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

3-Acetyl-hexanoic acid

CAS No.:

Cat. No.: VC13901818

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-hexanoic acid -

Specification

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name 3-acetylhexanoic acid
Standard InChI InChI=1S/C8H14O3/c1-3-4-7(6(2)9)5-8(10)11/h7H,3-5H2,1-2H3,(H,10,11)
Standard InChI Key SZZNYPZYDQZGDY-UHFFFAOYSA-N
Canonical SMILES CCCC(CC(=O)O)C(=O)C

Introduction

Chemical and Structural Properties

Molecular Architecture

3-Acetyl-hexanoic acid features a hexanoic acid backbone (CH3(CH2)4COOH\text{CH}_3(\text{CH}_2)_4\text{COOH}) modified by an acetyl group (COCH3\text{COCH}_3) at the third carbon. This substitution introduces a ketone functional group, altering the molecule’s polarity and reactivity compared to its parent compound. The SMILES notation CCCC(CC(=O)O)C(=O)C\text{CCCC(CC(=O)O)C(=O)C} and InChIKey SZZNYPZYDQZGDY-UHFFFAOYSA-N\text{SZZNYPZYDQZGDY-UHFFFAOYSA-N} provide precise descriptors for its structure .

Table 1: Key Computed Properties of 3-Acetyl-Hexanoic Acid

PropertyValueSource
Molecular Weight158.19 g/mol
XLogP3-AA0.8
Hydrogen Bond Donor Count1
Rotatable Bond Count5
Exact Mass158.094294304 Da

The compound’s moderate lipophilicity (XLogP3-AA=0.8\text{XLogP3-AA} = 0.8) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse reaction environments .

Synthesis and Production Pathways

Chemical Synthesis

The acetylation of hexanoic acid or its precursors represents the primary chemical route. VulcanChem highlights the use of catalysts like acetic anhydride or acetyl chloride under controlled temperatures (40–60°C). Solvent selection (e.g., dichloromethane or tetrahydrofuran) critically influences yield, with optimized protocols achieving >75% efficiency in laboratory settings.

Biological Synthesis

Microbial production via engineered strains offers a sustainable alternative. Although no direct studies on 3-acetyl-hexanoic acid exist, genome-scale metabolic models of Megasphaera elsdenii provide insights into hexanoic acid biosynthesis. By introducing acetyltransferase enzymes into such strains, the acetylation of hexanoic acid intermediates becomes feasible. For instance, flux balance analysis (FBA) of M. elsdenii demonstrated a hexanoic acid production rate of 3.51 mmol/g DCW/h under glucose-fed conditions , suggesting that analogous pathways could be harnessed for acetylated derivatives.

Table 2: Comparison of Synthesis Methods

MethodAdvantagesChallenges
ChemicalHigh yield, rapid scalabilityHazardous reagents, waste
BiologicalSustainable, mild conditionsLower throughput, complexity

Applications and Functional Roles

Biochemical Signaling

Medium-chain fatty acids like hexanoic acid are known to modulate microbial quorum sensing and host immune responses . The acetyl group in 3-acetyl-hexanoic acid may enhance membrane permeability or serve as a metabolic precursor. For example, in plants, acetylated fatty acids can induce systemic resistance against pathogens while remaining root-localized.

Industrial Applications

The compound’s dual functional groups (carboxylic acid and ketone) enable participation in condensation reactions, forming polymers or specialty chemicals. Potential uses include:

  • Surfactants: Amphiphilic properties derived from its carbon chain length.

  • Pharmaceutical Intermediates: Serving as a building block for ketone-containing drugs.

Research Frontiers and Challenges

Metabolic Engineering

Adapting flux balance analysis frameworks from M. elsdenii could optimize 3-acetyl-hexanoic acid biosynthesis. Key strategies include:

  • Enzyme Engineering: Enhancing acetyltransferase activity in microbial hosts.

  • Pathway Modularity: Decoupling growth phase from production phase to boost yields.

Environmental Impact

While hexanoic acid is classified as environmentally hazardous , the ecotoxicological profile of its acetylated derivative remains unstudied. Lifecycle assessments are needed to evaluate biodegradation pathways and accumulation risks.

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